molecular formula C₁₂H₂₀O₆ B020219 [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol CAS No. 20880-92-6

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

Cat. No.: B020219
CAS No.: 20880-92-6
M. Wt: 260.28 g/mol
InChI Key: PSSHGMIAIUYOJF-XBWDGYHZSA-N
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Description

It is a white to almost white powder or crystalline solid with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This compound is commonly used in carbohydrate chemistry and has various applications in scientific research.

Mechanism of Action

Target of Action

Diacetonefructose, also known as 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, is a derivative of fructose . It is primarily used as a chiral auxiliary in organic synthesis . The primary targets of this compound are the reactants involved in the Michael and Aldol addition reactions .

Mode of Action

The compound interacts with its targets by participating in the reaction and influencing the stereochemistry of the products . As a chiral auxiliary, it helps control the stereochemical outcome of reactions, ensuring the formation of the desired stereoisomer .

Biochemical Pathways

The specific biochemical pathways affected by Diacetonefructose are those involving the Michael and Aldol addition reactions . These reactions are fundamental in organic chemistry and biochemistry, leading to the formation of carbon-carbon bonds and the synthesis of many important molecules.

Pharmacokinetics

Its solubility in common organic solvents like chloroform, ethyl acetate, and methanol suggests that it could be well-absorbed in the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of use.

Result of Action

The primary result of Diacetonefructose’s action is the formation of the desired stereoisomer in Michael and Aldol addition reactions . This can lead to the synthesis of a wide range of biologically active compounds, including pharmaceuticals.

Action Environment

The action of Diacetonefructose can be influenced by various environmental factors, including the concentration of the reactants, temperature, and the presence of a catalyst. The compound is stable under normal conditions , but its reactivity may be affected by extreme temperatures or pH levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose is typically synthesized through the acetonation of fructose. The process involves the reaction of fructose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose are not widely documented, the general approach involves large-scale acetonation of fructose using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose is unique due to its specific acetonide protection pattern, which provides selective protection to the 2,3 and 4,5 hydroxyl groups of fructose. This selective protection is particularly useful in synthetic carbohydrate chemistry, where precise control over functional group reactivity is essential .

Properties

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHGMIAIUYOJF-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-92-6
Record name 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20880-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topiramate related compound A [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3:4,5-DI-O-ISOPROPYLIDENE-.BETA.-D-FRUCTOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ9F5005S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Reactant of Route 3
Reactant of Route 3
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Reactant of Route 4
Reactant of Route 4
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Reactant of Route 5
Reactant of Route 5
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Reactant of Route 6
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Customer
Q & A

Q1: What is the significance of studying the sulfate esters of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose?

A1: The synthesis and structural characterization of sulfate esters, like the one described for 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose in the first article [], can provide valuable insights into the reactivity and potential applications of this compound. Sulfate esters play important roles in biological systems, and understanding their formation and properties can be relevant for various fields, including carbohydrate chemistry and drug discovery.

Q2: How is 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose used as a chiral auxiliary in organic synthesis?

A2: The second article highlights the use of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose as a chiral auxiliary in both Michael and aldol addition reactions []. This means that the compound can be temporarily attached to a substrate molecule, influencing the stereochemical outcome of the reaction to favor the formation of a specific enantiomer. This is particularly important in pharmaceutical synthesis, where the biological activity of a drug can be highly dependent on its three-dimensional structure.

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